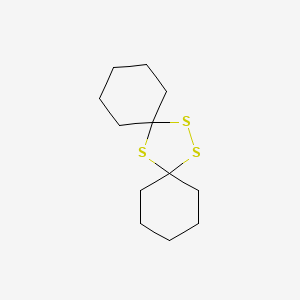
7,14,15-Trithiadispiro(5.1.5.2)pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14,15-Trithiadispiro(5.1.5.2)pentadecane is a unique organic compound characterized by its complex spirocyclic structure. It has the molecular formula C₁₂H₂₀S₃ and a molecular weight of 260.482 g/mol . This compound is notable for its three sulfur atoms incorporated into a spirocyclic framework, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane typically involves the reaction of cyclohexanone with hydrogen sulfide in the presence of a base . The reaction proceeds through the formation of intermediate thioketones, which subsequently undergo cyclization to form the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with optimization for larger scales. This includes controlling reaction temperatures, pressures, and using catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific carbon or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents or nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
7,14,15-Trithiadispiro(5.1.5.2)pentadecane has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of sulfur atoms.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 7,14,15-Trithiadispiro(5.1.5.2)pentadecane involves interactions with molecular targets through its sulfur atoms. These interactions can modulate biological pathways, although detailed mechanisms are still under investigation. The spirocyclic structure allows for unique binding properties, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
- 3,3,5,5-Bis-pentamethylene-1,2,4-trithiolane
- Spirocyclohexyl-1,2,4-trithiolane
- 3,3,5,5-Bis(pentamethylene)-1,2,4-trithiolane
Comparison: 7,14,15-Trithiadispiro(5.1.5.2)pentadecane is unique due to its specific spirocyclic structure with three sulfur atoms, which imparts distinct chemical and physical properties compared to other similar compounds. Its stability and reactivity profile make it a valuable compound for various applications .
Properties
CAS No. |
179-01-1 |
|---|---|
Molecular Formula |
C12H20S3 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
7,14,15-trithiadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C12H20S3/c1-3-7-11(8-4-1)13-12(15-14-11)9-5-2-6-10-12/h1-10H2 |
InChI Key |
JMYOFHYPWLGLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SC3(CCCCC3)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















